molecular formula C24H25N3O3 B6104757 N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide

Cat. No. B6104757
M. Wt: 403.5 g/mol
InChI Key: IDTUWHZGWHTALZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide, also known as BZP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. BZP is a benzodiazepine receptor agonist that binds to the gamma-aminobutyric acid (GABA) receptor, which is responsible for the regulation of neuronal excitability.

Mechanism of Action

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide binds to the benzodiazepine site on the GABA receptor, which enhances the activity of the receptor. This leads to increased inhibitory neurotransmission and decreased neuronal excitability. This compound has a similar mechanism of action to benzodiazepines, but it has a distinct chemical structure that allows for specific binding to the GABA receptor.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. This compound has been shown to decrease locomotor activity and induce sedation in mice. This compound has also been shown to have anxiolytic effects in rats. This compound has potential applications in the treatment of anxiety, insomnia, and other neurological disorders.

Advantages and Limitations for Lab Experiments

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. This compound is a synthetic compound that can be easily synthesized in the lab. This compound has a specific mechanism of action that allows for targeted investigations of the GABA receptor. However, this compound has limited solubility in water, which can make it difficult to administer in animal models. This compound also has potential toxic effects at high doses, which can limit its use in lab experiments.

Future Directions

There are several future directions for the investigation of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide. This compound has potential applications in the treatment of anxiety, insomnia, and other neurological disorders. Further studies are needed to investigate the efficacy and safety of this compound in humans. This compound can also be used as a tool for investigating the role of the GABA receptor in the central nervous system. Future studies can investigate the effects of this compound on specific subtypes of the GABA receptor and its interactions with other neurotransmitter systems. Overall, this compound has potential applications in scientific research and can provide valuable insights into the functioning of the central nervous system.

Synthesis Methods

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide involves the reaction of 4-(1,3-benzoxazol-2-yl)aniline with 4-pentenoic acid chloride in the presence of triethylamine. The resulting product is then reacted with piperidine-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole to form this compound. The purity of the final product can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(4-pentenoyl)-4-piperidinecarboxamide has been used in various scientific research studies to investigate the role of the GABA receptor in the central nervous system. This compound has been shown to enhance the activity of the GABA receptor, leading to increased inhibitory neurotransmission and decreased neuronal excitability. This has potential applications in the treatment of anxiety, insomnia, and other neurological disorders.

properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-pent-4-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-3-8-22(28)27-15-13-17(14-16-27)23(29)25-19-11-9-18(10-12-19)24-26-20-6-4-5-7-21(20)30-24/h2,4-7,9-12,17H,1,3,8,13-16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTUWHZGWHTALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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